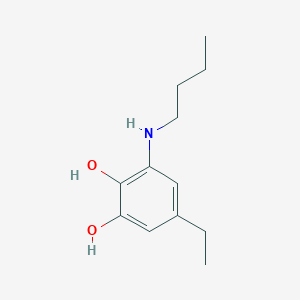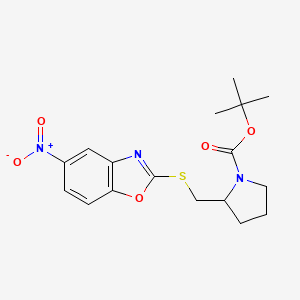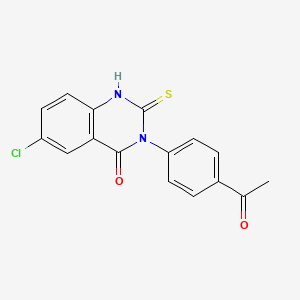
4(1H)-Quinazolinone, 2,3-dihydro-3-(4-acetylphenyl)-6-chloro-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Quinazolinone, 2,3-dihydro-3-(4-acetylphenyl)-6-chloro-2-thioxo- is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with various substituents, such as a 4-acetylphenyl group, a chlorine atom at the 6th position, and a thioxo group at the 2nd position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-3-(4-acetylphenyl)-6-chloro-2-thioxo- typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and chlorination reactions. One common method involves the reaction of 6-chloroanthranilic acid with 4-acetylbenzaldehyde in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting intermediate is then treated with a thionating agent, such as phosphorus pentasulfide (P2S5), to introduce the thioxo group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Quinazolinone, 2,3-dihydro-3-(4-acetylphenyl)-6-chloro-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the 4-acetylphenyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thio derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-3-(4-acetylphenyl)-6-chloro-2-thioxo- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases or kinases. The compound may also induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
- 4(1H)-Quinazolinone, 2,3-dihydro-3-(4-methylphenyl)-6-chloro-2-thioxo-
- 4(1H)-Quinazolinone, 2,3-dihydro-3-(4-ethylphenyl)-6-chloro-2-thioxo-
- 4(1H)-Quinazolinone, 2,3-dihydro-3-(4-propionylphenyl)-6-chloro-2-thioxo-
Uniqueness
The uniqueness of 4(1H)-Quinazolinone, 2,3-dihydro-3-(4-acetylphenyl)-6-chloro-2-thioxo- lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-acetylphenyl group enhances its potential as an anticancer agent, while the thioxo group contributes to its antimicrobial activity. The chlorine atom at the 6th position further modulates its reactivity and interaction with molecular targets.
Properties
CAS No. |
64046-69-1 |
|---|---|
Molecular Formula |
C16H11ClN2O2S |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-(4-acetylphenyl)-6-chloro-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H11ClN2O2S/c1-9(20)10-2-5-12(6-3-10)19-15(21)13-8-11(17)4-7-14(13)18-16(19)22/h2-8H,1H3,(H,18,22) |
InChI Key |
JBIWDJKXOKDMJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


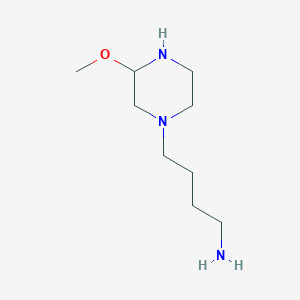
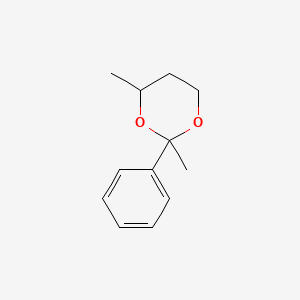
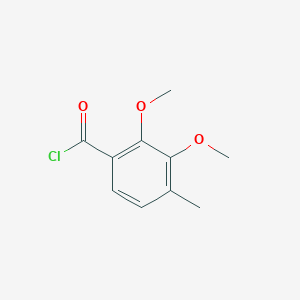
![N-[2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-phenylacetamide](/img/structure/B13949499.png)
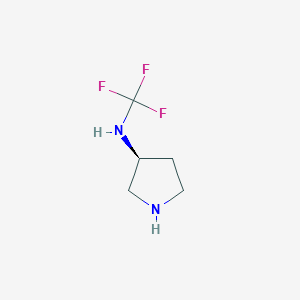
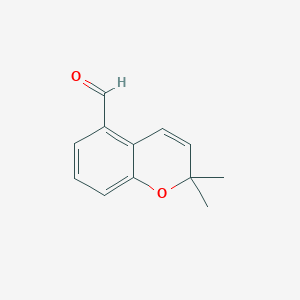
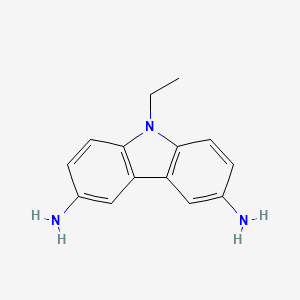
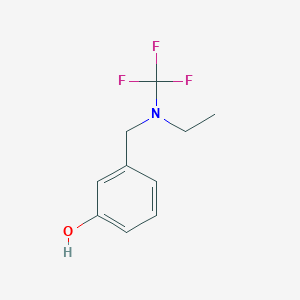
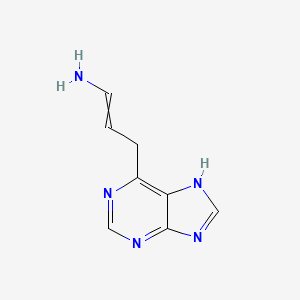
![[1,2]Dioxino[4,3-c]pyridine](/img/structure/B13949551.png)

![5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13949571.png)
